Disodium tetrabromophthalate
Overview
Description
Disodium tetrabromophthalate is a chemical compound with the molecular formula C8Br4Na2O4. It is a brominated derivative of phthalic acid and is primarily used as a flame retardant. The compound is known for its high bromine content, which contributes to its effectiveness in reducing flammability in various materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium tetrabromophthalate can be synthesized through the bromination of phthalic acid. The process involves the following steps:
Bromination of Phthalic Acid: Phthalic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like acetic acid or carbon tetrachloride.
Neutralization: The resulting tetrabromophthalic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Disodium tetrabromophthalate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used to hydrolyze the compound.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine would result in the formation of an amide derivative.
Hydrolysis: The hydrolysis of this compound yields tetrabromophthalic acid and sodium salts.
Scientific Research Applications
Disodium tetrabromophthalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a flame retardant in polymers and textiles. Its high bromine content makes it effective in reducing the flammability of materials.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: this compound is widely used in the production of flame-retardant materials, including plastics, textiles, and coatings.
Mechanism of Action
The flame-retardant properties of disodium tetrabromophthalate are primarily due to its high bromine content. When exposed to heat, the compound releases bromine radicals, which interfere with the combustion process. These radicals react with free radicals generated during combustion, thereby inhibiting the propagation of the flame. The compound also forms a char layer on the surface of the material, further preventing the spread of fire.
Comparison with Similar Compounds
Bis(2-ethylhexyl) tetrabromophthalate: Another brominated flame retardant with similar applications.
Tetrabromobisphenol A: A widely used flame retardant in electronic devices and plastics.
Hexabromocyclododecane: Used in polystyrene foam insulation and other building materials.
Uniqueness: Disodium tetrabromophthalate is unique due to its high bromine content and its ability to form stable sodium salts. This makes it particularly effective in applications where water solubility and stability are important. Additionally, its synthesis is relatively straightforward, making it a cost-effective option for industrial use.
Properties
IUPAC Name |
disodium;3,4,5,6-tetrabromophthalate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br4O4.2Na/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;;/h(H,13,14)(H,15,16);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNQAECQSKUEGD-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Br4Na2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13810-83-8 (Parent) | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025357793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90889689 | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90889689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25357-79-3 | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025357793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90889689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium tetrabromophthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.613 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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